molecular formula C4H8FNO2S B6163189 pyrrolidine-1-sulfonyl fluoride CAS No. 141577-92-6

pyrrolidine-1-sulfonyl fluoride

Cat. No.: B6163189
CAS No.: 141577-92-6
M. Wt: 153.2
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Description

Pyrrolidine-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C4H8FNO2S and its molecular weight is 153.2. The purity is usually 95.
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Properties

CAS No.

141577-92-6

Molecular Formula

C4H8FNO2S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolidine 1 Sulfonyl Fluoride

Established Synthetic Routes to Amidesulfonyl Fluorides

Traditional methods for the synthesis of amidesulfonyl fluorides provide a reliable foundation for accessing compounds like pyrrolidine-1-sulfonyl fluoride (B91410). These routes typically involve the formation of the S-N bond followed by the introduction of the fluorine atom or the direct construction of the N-SO₂F moiety.

Fluorination of Sulfonyl Chlorides and Related Precursors

The most common and straightforward method for preparing pyrrolidine-1-sulfonyl fluoride is through the halogen exchange (Halex) reaction of its corresponding sulfonyl chloride. Pyrrolidine-1-sulfonyl chloride is a known precursor that can be readily synthesized and is commercially available. This method is advantageous due to the high efficiency and operational simplicity of the chloride-fluoride exchange.

Various fluorinating agents can be employed for this transformation. A simple and effective method involves the use of potassium fluoride (KF), often with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the solubility and reactivity of the fluoride salt in organic solvents. domainex.co.uk Alternatively, the reaction can be performed in a biphasic mixture of water and acetone, which provides a mild and high-yielding procedure for a broad range of sulfonyl fluorides. organic-chemistry.org Potassium bifluoride (KHF₂) is another commonly used and effective fluoride source. mdpi.com

More recently, sulfuryl fluoride (SO₂F₂) has been utilized as both the fluoride source and a solvent for the conversion of sulfonyl chlorides to sulfonyl fluorides. researchgate.net This approach offers a highly efficient protocol under mild conditions. Another related strategy involves the use of sulfonyl imidazoles as stable, solid intermediates. These precursors are less sensitive to moisture than sulfonyl chlorides and can be converted to sulfonyl fluorides in a single step using a combination of acetic acid and potassium bifluoride, offering better storability and handling. organic-chemistry.orgyoutube.com

Direct Sulfonyl Fluoride Formation via "SO₂F" Sources

The direct synthesis of amidesulfonyl fluorides from an amine and a sulfur(VI) source containing the "SO₂F" moiety is a highly convergent strategy. The most fundamental reagent for this purpose is sulfuryl fluoride (SO₂F₂), a commercially available gas. The reaction involves the direct treatment of a primary or secondary amine, such as pyrrolidine (B122466), with sulfuryl fluoride, typically in the presence of a base to neutralize the hydrofluoric acid byproduct. This method constructs the N-SO₂F bond in a single, efficient step.

A notable example of this reactivity is a multicomponent reaction where secondary amines, aryne precursors, and SO₂F₂ combine to form 2-amino-substituted arylsulfonyl fluorides. mdpi.com While this specific reaction forms a C-S bond concurrently, it underscores the fundamental reactivity of amines with sulfuryl fluoride to create the amidesulfonyl fluoride linkage. This direct approach is highly valuable for its atom economy and for avoiding the separate synthesis and isolation of sulfonyl chloride intermediates.

Contemporary and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. In the context of this compound synthesis, this translates to catalytic methods that minimize waste and operate under mild conditions, including photoredox and electrochemical approaches.

Catalytic Approaches (e.g., Transition-Metal Catalysis, Organocatalysis)

While many catalytic methods focus on the formation of carbon-sulfur bonds, catalytic strategies relevant to the N-SO₂F linkage are emerging. Organocatalysis has shown promise in activating the typically robust S-F bond. A notable study demonstrated that 1-hydroxybenzotriazole (B26582) (HOBt) can act as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides. chemrxiv.orgnih.gov Although this represents the reverse of the synthesis, the principle of activating the S-F bond with a simple organic molecule is a significant advance. This catalytic activation could potentially be harnessed in reverse for the direct, catalyzed fluorosulfonylation of amines.

In the realm of transition-metal catalysis, methods such as the cobalt-catalyzed aminofluorination of styrenes with N-fluorosulfonamides highlight the development of advanced catalytic systems that can manipulate related sulfur-nitrogen and sulfur-fluorine bonds under mild conditions. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex molecules under exceptionally mild conditions. A key development in this area is the three-component aminofluorosulfonylation of unactivated alkenes. nih.govscispace.com This methodology is particularly relevant as it allows for the simultaneous construction of a heterocyclic core and the installation of the sulfonyl fluoride group.

The proposed mechanism involves a photocatalytically initiated proton-coupled electron transfer (PCET) from an N-substituted pent-4-enamide, which generates a key amidyl radical. nih.gov This radical then undergoes an intramolecular cyclization onto the alkene, forming a γ-lactam-bearing alkyl radical. This cyclic radical is subsequently trapped by a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an alkylsulfonyl radical. The final step is a fluorine atom transfer from an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the aliphatic sulfonyl fluoride. nih.govresearchgate.net This strategy provides efficient access to medicinally relevant scaffolds, like pyrrolidinones, bearing a sulfonyl fluoride group. nih.gov

Electrosynthesis offers a sustainable alternative to traditional chemical methods by using electrical current to drive reactions, thereby reducing the need for stoichiometric chemical oxidants or reductants. The electrochemical synthesis of sulfonyl fluorides has been demonstrated from various precursors, such as thiols, disulfides, and sulfonyl hydrazides. organic-chemistry.orgnih.gov A common approach involves the electrochemical oxidative coupling of thiols with potassium fluoride, which proceeds under mild, environmentally benign conditions without the need for additional catalysts. scispace.com

While direct electrochemical synthesis from amines to amidesulfonyl fluorides is less common, the underlying principles are applicable. These methods typically proceed through the electrochemical generation of a sulfonyl radical, which is then trapped by a fluoride ion source. nih.gov The use of flow chemistry in conjunction with electrochemistry has been shown to significantly accelerate the synthesis of sulfonyl fluorides, reducing reaction times from hours to minutes. scispace.com This highlights the potential for developing highly efficient and scalable electrochemical routes to compounds like this compound.

Bi(III) Redox-Neutral Catalysis

A significant advancement in the synthesis of sulfonyl fluorides is the development of Bismuth(III)-catalyzed redox-neutral processes. nih.govorganic-chemistry.org This methodology provides a unique pathway for converting (hetero)aryl boronic acids into the corresponding sulfonyl fluorides without altering the oxidation state of the bismuth catalyst. nih.govacs.org

The catalytic cycle involves an organobismuth(III) complex, typically supported by a bis-aryl sulfone ligand. organic-chemistry.orgresearchgate.net The key steps of this process have been elucidated and validated: acs.org

Transmetalation: The aryl group from the boronic acid is transferred to the Bi(III) center. acs.org

SO₂ Insertion: Under mild conditions, sulfur dioxide inserts into the newly formed Bismuth-carbon bond, creating a diarylbismuth sulfinate intermediate. nih.govacs.org

Oxidation/Fluorination: The sulfinate intermediate is then oxidized and fluorinated, often using an electrophilic fluorinating agent like Selectfluor, to yield the final aryl sulfonyl fluoride and regenerate the catalyst. researchgate.net

This redox-neutral approach is noteworthy because it mimics the elementary steps of transition metal catalysis while using a less toxic and more abundant main-group element. acs.orgresearchgate.net The process exhibits broad functional group tolerance and provides good to excellent yields for a wide array of aryl and heteroaryl boronic acids. nih.govresearchgate.net This strategy represents a departure from traditional palladium- and copper-catalyzed methods, offering a potentially more sustainable route for sulfonyl fluoride synthesis. organic-chemistry.org

Proposed Catalytic Cycle for Bi(III) Redox-Neutral Synthesis of Aryl Sulfonyl Fluorides
StepDescriptionKey Reagents/Intermediates
1. TransmetalationTransfer of an aryl group from a boronic acid to the Bi(III) catalyst.Aryl Boronic Acid, Bi(III) Complex
2. SO₂ InsertionInsertion of sulfur dioxide into the Bi-C bond.Sulfur Dioxide (SO₂), Diarylbismuth Sulfinate
3. Oxidative FluorinationOxidation of the sulfinate and introduction of fluorine to form the product.Selectfluor, Aryl Sulfonyl Fluoride

Flow Chemistry and Continuous Synthesis Development

The transition from batch to continuous manufacturing using flow chemistry offers significant advantages for the synthesis of sulfonyl fluorides, including enhanced safety, scalability, and reduced reaction times. researchgate.net An electrochemical approach to synthesizing sulfonyl fluorides from thiols and potassium fluoride has been successfully adapted to a flow process. researchgate.netresearchgate.net

In this system, a solution of the thiol starting material, potassium fluoride (acting as both the fluoride source and electrolyte), and an additive like pyridine (B92270) is passed through an undivided electrochemical cell. acs.org The cell typically uses inexpensive electrodes, such as a graphite (B72142) anode and a stainless-steel cathode. researchgate.netmdpi.com The key benefits of this flow setup include:

Rapid Reaction Times: Residence times can be as short as a few minutes, a dramatic improvement over the hours or days required for comparable batch reactions. researchgate.net

Improved Safety: The small reaction volume at any given time minimizes the risks associated with handling reactive intermediates or volatile substances. The system can also be designed to immediately use volatile sulfonyl fluorides in a subsequent reaction step without isolation. researchgate.net

Enhanced Mass Transport: The flow regime, often a segmented flow, improves mass transport to and from the electrode surfaces, increasing reaction efficiency. acs.org

This method has been shown to be applicable to a diverse range of thiols. researchgate.net The development of such continuous processes is crucial for meeting the demands of the pharmaceutical industry for efficient and robust synthetic routes. researchgate.net

Comparison of Batch vs. Flow Synthesis for a Representative Sulfonyl Fluoride
ParameterBatch SynthesisFlow SynthesisReference
Starting Material2-mercapto-4,6-dimethylpyrimidine2-mercapto-4,6-dimethylpyrimidine acs.org
Reaction Time6 to 36 hours5 minutes residence time researchgate.net
YieldNot specifiedUp to 92% researchgate.net
ConditionsRoom temperature, atmospheric pressureRoom temperature, atmospheric pressure researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of sulfonyl fluorides has traditionally relied on reagents and solvents that are misaligned with the principles of green chemistry. digitellinc.comeurekalert.org For instance, early methods often required highly toxic and difficult-to-handle substances like SO₂F₂ gas or KHF₂. osaka-u.ac.jpasiaresearchnews.com Recent research has focused on developing safer, more sustainable, and environmentally benign alternatives.

One major advancement is the development of synthetic protocols that can be performed in water. By using a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides has been achieved with good conversions (up to 93%). digitellinc.com This approach circumvents the use of toxic organic solvents and overcomes the challenge of fluoride's inactivation as a nucleophile in aqueous media. digitellinc.com

Another significant green innovation is the use of a combination of SHC5® (a stable, easily-handled chlorinating agent) and potassium fluoride (KF) to convert thiols or disulfides into sulfonyl fluorides. eurekalert.orgosaka-u.ac.jpsciencedaily.com This process is highly efficient and environmentally friendly, as the only by-products are non-toxic salts like NaCl and KCl. eurekalert.orgosaka-u.ac.jp This method is notable for its simplicity, low cost, and scalability, making it a strong candidate for industrial applications and aligning with Sustainable Development Goals. eurekalert.orgsciencedaily.com

Overview of Green Synthetic Approaches to Sulfonyl Fluorides
ApproachKey Reagents/SolventsAdvantagesReference
Aqueous SynthesisWater, Surfactant, Fluoride SourceAvoids toxic organic solvents, uses benign reaction medium. digitellinc.com
Thiol/Disulfide ConversionSHC5®, Potassium Fluoride (KF)Uses safe, low-cost reagents; produces only non-toxic salt by-products. eurekalert.orgosaka-u.ac.jp

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules, including substituted pyrrolidine-1-sulfonyl fluorides. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

While specific literature on the regioselective synthesis of this compound is limited, principles can be drawn from related heterocyclic systems. For instance, in the synthesis of substituted pyridines, C-H fluorination can be directed to a specific position based on the electronic properties of the substituents on the ring. acs.org Fluorination often occurs selectively on the more electron-rich ring in molecules containing multiple pyridine systems. acs.org

Similarly, the regioselective synthesis of 1,4-disubstituted sulfonyl-1,2,3-triazoles has been achieved with high yields via copper(I)-catalyzed 1,3-dipolar cycloaddition reactions. researchgate.net This demonstrates that catalytic systems can exert precise control over the orientation of reacting partners to yield a single regioisomer.

Applying these concepts to pyrrolidine, the introduction of a sulfonyl fluoride group would need to be directed to the nitrogen atom (N-1 position) without reacting with other sensitive functional groups elsewhere on the pyrrolidine ring or its substituents. This would typically be achieved by activating the pyrrolidine nitrogen, for example, by deprotonation with a base, followed by reaction with a sulfonylating agent like sulfuryl fluoride (SO₂F₂). The inherent nucleophilicity of the nitrogen atom often drives this selectivity.

Stereoselective Synthesis of Chiral Pyrrolidine-Based Sulfonyl Fluorides

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of pyrrolidine derivatives, which are precursors to numerous drugs, is therefore of great importance. mdpi.comnih.gov These methods can be broadly classified into two categories: those that start with an already chiral pyrrolidine source, such as proline, and those that construct the chiral pyrrolidine ring from acyclic precursors. mdpi.com

In the context of pyrrolidine-based sulfonyl fluorides, stereoselectivity can be introduced in several ways. One approach involves the 1,3-dipolar cycloaddition to create a chiral pyrrolidine-3-sulfonyl fluoride, demonstrating a method to build the heterocyclic ring with inherent stereocontrol. researchgate.net Another strategy employs pyrrolidine itself as a catalyst. A pyrrolidine-mediated Knoevenagel-type condensation has been used for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides, achieving excellent Z-selectivity. figshare.com

The synthesis of new chiral sulfonyl pyrrolidine derivatives has been reported, highlighting the importance of stereoisomerism in their biological activity as enzyme inhibitors. nih.gov These syntheses often start from chiral precursors like L-proline or 4-hydroxyproline, where the stereochemistry is already defined, and the sulfonyl fluoride moiety is added in a subsequent step. mdpi.com The development of novel chiral amine catalysts also plays a role in creating new stereospecific transformations to access chiral halogenated compounds. researchgate.net

Kinetic and Mechanistic Investigations of Pyrrolidine 1 Sulfonyl Fluoride Transformations

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The pyrrolidine-1-sulfonyl fluoride (B91410) moiety is characterized by a strong, thermodynamically stable sulfur-fluorine bond. mdpi.comnih.gov This stability, however, can be overcome under specific conditions, allowing the electrophilic sulfur(VI) center to react with a range of nucleophiles. These reactions, often categorized under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, are pivotal to its utility as a chemical connector. sigmaaldrich.com The reactivity profile is highly dependent on the nucleophile and the use of activating agents.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols, Silyl (B83357) Ethers)

The reaction of sulfonyl fluorides with oxygen-based nucleophiles is a cornerstone of SuFEx chemistry, leading to the formation of sulfonate esters. While generally stable, pyrrolidine-1-sulfonyl fluoride can be induced to react with these nucleophiles under specific activation conditions.

Phenols: The reaction with phenols or their corresponding phenolates is a well-established transformation. rsc.org The process is often mediated by a base to deprotonate the phenol, increasing its nucleophilicity. The reaction of sulfuryl fluoride gas with phenols is a common method for generating fluorosulfates, a related class of S(VI) compounds. rsc.org For compounds like this compound, similar base-mediated conditions are expected to yield the corresponding aryl sulfonate esters. In some cases, less reactive fluorosulfates have been observed to react more effectively with phenolic hydroxy groups than sulfonyl fluorides. enamine.net

Alcohols: Aliphatic alcohols are generally less reactive than phenols. However, their conversion to sulfonates using sulfonyl fluorides is feasible. More commonly, sulfonyl fluorides are employed as deoxyfluorinating reagents to convert alcohols into alkyl fluorides in a two-step, one-pot process. youtube.com This involves the initial formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion. youtube.com Non-activated esters, such as neopentyl esters, have been shown to form only the initial aldol-type adducts without proceeding to the final product, whereas sulfonates of more fluorinated alcohols do undergo the full reaction. nih.govacs.org

Silyl Ethers: Aryl silyl ethers are effective surrogates for phenols in SuFEx reactions. They can be converted to fluorosulfates or diaryl sulfates under base-catalyzed conditions. rsc.orgnih.gov The reaction of sulfonyl fluorides with silyl ethers, often catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds to form sulfonate esters, releasing a silyl fluoride byproduct. nih.gov This silicon-mediated SuFEx reaction is an efficient method for forming S-O bonds. nih.gov

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines, Nucleosides)

Nitrogen nucleophiles react readily with the sulfonyl fluoride moiety, forming robust sulfonamides. This class of reaction is particularly important in medicinal chemistry.

Amines and Hydrazines: The reaction with primary and secondary amines, including pyrrolidine (B122466) itself, yields the corresponding sulfonamides. While sulfonyl fluorides are notably stable, even in refluxing aniline, their reactivity can be "unlocked" with appropriate activation. sigmaaldrich.com Methods using Lewis acids like calcium triflimide [Ca(NTf₂)²] have been developed to activate the S-F bond, allowing for the efficient synthesis of sulfonamides from a wide array of sulfonyl fluorides and amines under mild conditions. acs.orgchemrxiv.org Secondary amines can react with sulfonylating agents to form stable sulfamoyl fluorides. rsc.org Photochemical methods have also been merged with SuFEx to provide modular access to sulfonamides. digitellinc.com

Nucleosides: The sulfonyl fluoride group can be installed on the exocyclic amine groups of nucleobases like adenosine, guanosine, and cytidine. nih.gov This is typically achieved by reacting the ribonucleoside with an ex situ generated source of sulfuryl fluoride (SO₂F₂). nih.govnih.gov The resulting sulfamoyl-fluoride-functionalized nucleosides (SuFNucs) are stable intermediates that can subsequently undergo selective SuFEx reactions with various amines to produce a diverse library of sulfamide-modified nucleoside derivatives. nih.gov This demonstrates the utility of the sulfonyl fluoride as a connective hub for modifying complex biomolecules. jenabioscience.com

Reactivity with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums, Malonates)

Reactions of sulfonyl fluorides with carbon-based nucleophiles are more challenging and less common than with heteroatom nucleophiles. The outcomes can be complex, sometimes leading to reduction of the sulfur center rather than simple substitution.

Grignard Reagents: The reaction of sulfonyl fluoride derivatives with Grignard reagents has been observed to cause a reduction of the sulfur(VI) center to lower-valent species, complicating its use for forming S-C bonds. nih.gov

Organolithiums: More successful outcomes have been reported with organolithium reagents, particularly in the context of thionyl tetrafluoride (SOF₄)-derived intermediates. nih.govnih.gov Iminosulfur oxydifluorides, formed from SOF₄ and primary amines, react with organolithiums (aryl, alkyl, vinyl, and alkynyl) to install a carbon-sulfur bond, producing sulfonimidoyl fluorides. nih.govbohrium.com These intermediates can then react with a second equivalent of an organolithium to form sulfoximines. nih.gov This multi-step approach demonstrates a viable, albeit indirect, route to forming S-C bonds starting from an S(VI)-F species.

Malonates: While direct reactions with malonates are not prominently documented, related transformations suggest feasibility. For instance, methanedisulfonyl fluoride, which contains two SO₂F groups on a methylene (B1212753) bridge, can act as a carbanion precursor in olefination reactions with aldehydes, mimicking the Horner-Wadsworth-Emmons reaction. acs.org This indicates that a sulfonyl-stabilized carbanion can be generated and used in C-C bond-forming reactions. acs.org

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

The reaction of this compound with sulfur-based nucleophiles, such as thiols, is also an area of investigation.

Thiols: Sulfonyl fluorides are known to react with thiols. acs.orgacs.org In a biological context, they react rapidly with the thiol side chain of cysteine. researchgate.netrsc.org However, the resulting S-thiosulfonate adduct is often unstable under physiological conditions, which can limit its utility for creating durable covalent linkages in proteins. researchgate.netrsc.org From a synthetic standpoint, heteroaromatic thiols can be converted into sulfonyl fluorides via a two-step process involving oxidation to a sulfonyl chloride intermediate followed by fluoride exchange, making them stable and storable reagents. nih.gov An electrochemical approach has also been developed for the direct conversion of various thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) as the fluoride source. acs.orgacs.org

Table 1: Summary of Nucleophilic Substitution Reactions of Sulfonyl Fluorides
Nucleophile TypeExampleConditions / ActivatorProductKey Findings
Oxygen-BasedPhenols, Silyl EthersBase catalysis (e.g., DBU, Et₃N)Sulfonate EstersEssential for SuFEx chemistry; silyl ethers are effective surrogates for phenols. rsc.orgnih.gov
Nitrogen-BasedAmines, NucleosidesLewis acids (e.g., Ca(NTf₂)₂), Base, PhotochemistrySulfonamidesHighly robust reaction; key for medicinal chemistry and bioconjugation. acs.orgnih.gov
Carbon-BasedOrganolithiumsReaction with SOF₄-derived intermediatesSulfonimidoyl Fluorides, SulfoximinesChallenging; often requires indirect routes to avoid reduction of the sulfur center. nih.govnih.gov
Sulfur-BasedThiols (e.g., Cysteine)Physiological pHThiosulfonatesProduct adducts can be unstable, limiting applications for durable linkages. researchgate.netrsc.org

Electrophilic Activation and Reactivity Modalities

The inherent stability of the S(VI)-F bond means that sulfonyl fluorides are often described as "sleeping beauties," requiring a specific trigger to "awaken" their reactivity. nih.gov Several strategies have been developed to activate the sulfonyl fluoride group, enhancing its electrophilicity and facilitating nucleophilic substitution.

Lewis Acid Activation: Lewis acids can be employed to activate the sulfonyl fluoride towards nucleophilic attack. Calcium triflimide [Ca(NTf₂)₂] has proven to be an effective mediator for the synthesis of sulfonamides from sulfonyl fluorides and amines. acs.org The proposed mechanism involves the coordination of the calcium cation to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center. acs.org A unified method using Ca(NTf₂)₂ and DABCO has been shown to activate not only sulfonyl fluorides but also less reactive fluorosulfates and sulfamoyl fluorides for SuFEx reactions with amines at room temperature. chemrxiv.org

Base Catalysis and Activation: Organic bases play a crucial role in many SuFEx reactions. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, particularly in silicon-mediated reactions involving silyl ethers. nih.gov The basicity of the catalyst influences its efficiency, with phosphazene superbases like BEMP sometimes requiring lower catalytic loading than DBU. nih.gov In other systems, bases like triethylamine (B128534) are sufficient. rsc.org Specific bases can also impart selectivity; for instance, using tetramethylguanidine instead of DBU can lead to the selective deprotonation and reaction of tyrosine residues over other nucleophilic amino acids. nih.gov

Proximity-Induced Reactivity: In biological systems, the reactivity of a sulfonyl fluoride "warhead" can be dramatically enhanced by its local environment within a protein binding pocket. researchgate.net This proximity-induced activation is a key principle in the design of covalent inhibitors. Forced orientation and specific interactions, such as hydrogen bonding, within the confined space of an active site can significantly increase the ability of the fluoride to act as a leaving group, unlocking its reactivity towards nearby nucleophilic amino acid residues like serine, tyrosine, or lysine (B10760008). researchgate.netnih.gov

Table 2: Electrophilic Activation Modalities for Sulfonyl Fluorides
Activation MethodExample ActivatorTypical NucleophileDescription
Lewis Acid ActivationCa(NTf₂)₂AminesCoordinates to the sulfonyl group, increasing the sulfur's electrophilicity for attack. acs.orgchemrxiv.org
Base CatalysisDBU, BEMP, Et₃NSilyl Ethers, Phenols, AminesActivates the S-F bond or deprotonates the nucleophile to facilitate the reaction. rsc.orgnih.gov
Proximity-Induced ActivationProtein Binding PocketAmino Acid Residues (Ser, Tyr, Lys)The local chemical environment and orientation within a binding site lower the activation energy for reaction. researchgate.net

Thermal and Photochemical Reactivity Profiles

Beyond nucleophilic substitution under standard conditions, the reactivity of this compound can also be influenced by thermal energy and light.

Thermal Reactivity: A defining feature of sulfonyl fluorides is their remarkable thermal stability, especially when compared to their sulfonyl chloride analogs. mdpi.comsigmaaldrich.com They are generally resistant to thermolysis and hydrolysis. nih.gov For example, one sulfonyl fluoride was shown to be stable at 130°C for hours, while its chloride counterpart decomposed rapidly under the same conditions. nih.gov This stability allows for their use under conditions where other sulfonyl halides would degrade. However, this stability is not absolute; prolonged heating in the presence of certain reagents, such as amines, can lead to slow degradation. nih.gov

Photochemical Reactivity: The field of photochemistry has opened new reaction pathways for sulfonyl fluorides. It has been demonstrated that sulfonyl fluorides can be converted into sulfur(VI) radicals through photoredox catalysis. digitellinc.com This single-electron transfer (SET) activation represents a significant departure from the traditional two-electron, polar reactivity of SuFEx chemistry. digitellinc.com The resulting •SO₂R radical can then participate in novel transformations, such as radical additions to alkenes. digitellinc.comeurekalert.org This photochemical strategy dramatically expands the synthetic utility of the sulfonyl fluoride group beyond its role as a simple electrophile in substitution reactions. digitellinc.com

Computational and Theoretical Chemistry Studies on Reaction Pathways and Electronic Structure

Computational and theoretical chemistry have become indispensable tools for unraveling the intricate details of chemical reactions involving sulfonyl fluorides. These methods provide insights into reaction mechanisms, the energetics of various pathways, and the fundamental electronic properties that govern reactivity. Studies on sulfonyl fluorides, a class to which this compound belongs, frequently employ a range of computational techniques to model their behavior at a molecular level. nih.govnih.gov These theoretical investigations are crucial for understanding the stability and reactivity of the sulfur(VI)-fluoride bond, which is central to their role in synthetic chemistry and chemical biology. acs.org By simulating reaction conditions and molecular interactions, researchers can predict reactivity trends, rationalize experimental observations, and design new catalysts or molecules with tailored properties. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and, consequently, their reactivity. For sulfonyl fluorides, DFT calculations are instrumental in mapping out potential energy surfaces for their reactions, allowing for the identification and characterization of transition states and intermediates.

Researchers utilize DFT to explore possible reaction mechanisms, such as direct nucleophilic substitution at the sulfur center or an elimination-addition pathway. nih.gov For instance, in the reaction of sulfonyl fluorides with nucleophiles like amines or amino acid residues, DFT can calculate the activation energy barriers for different mechanistic steps. A computational study on the formation of aryl sulfonyl fluorides via Bi(III) catalysis used DFT to characterize the three main stages of the catalytic cycle: transmetallation, SO₂ insertion, and S(IV)-oxidation, confirming that each stage is kinetically and thermodynamically viable. nih.gov

Analyses of the transition states often reveal key interactions that stabilize them. For example, in the sulfonylation of lysine residues by aromatic sulfonyl fluorides, DFT combined with other models has shown that hydrogen bonds between the sulfonyl fluoride warhead and backbone amide groups in a protein's active site are critical for stabilizing the main transition state of the reaction. nih.gov These calculations provide a quantitative basis for understanding how the molecular environment influences reaction rates.

Below is a table representing typical data obtained from DFT analyses of a generic sulfonyl fluoride reaction.

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔG‡ Gibbs Free Energy of ActivationRepresents the energy barrier for the rate-determining step. Values can vary widely based on the specific reactants and catalyst used. For example, a calculated activation barrier for a SuFEx reaction was ~21 kcal/mol. researchgate.net
ΔG_rxn Gibbs Free Energy of ReactionIndicates the overall thermodynamic favorability of the reaction. A negative value signifies an exergonic reaction.
Intermediate Stability Relative Energy of IntermediatesDFT calculations can determine the stability of transient species formed during the reaction, such as pentacoordinate sulfur intermediates or products of SO₂ insertion. nih.govnih.gov

This table illustrates the type of data generated from DFT studies on sulfonyl fluoride reactions. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com While DFT is excellent for stationary points on a potential energy surface, MD simulations provide a dynamic picture of the reaction, elucidating the role of solvent, conformational changes, and non-covalent interactions in the reaction pathway. nih.gov For reactions involving molecules like this compound, particularly in complex environments such as in solution or within a protein binding pocket, MD simulations are crucial.

In the context of drug discovery, MD simulations are used to explore the binding mechanism and stability of inhibitors. dntb.gov.ua For example, simulations of related 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors have been used to understand their interaction with the target protein. researchgate.net Similarly, MD simulations of sulfonyl fluoride-based inhibitors targeting kinases have been employed to analyze the stability of the enzyme-inhibitor complex and identify key interactions that position the warhead for covalent reaction with a target residue like lysine. nih.gov

These simulations can track the distances and orientations between the reacting groups, the conformation of the pyrrolidine ring, and the network of hydrogen bonds with surrounding molecules. This information helps to build a comprehensive model of how the molecule approaches the transition state and how the environment contributes to the reaction dynamics. nih.gov

The table below outlines the typical setup and outcomes of an MD simulation for studying a ligand-protein interaction.

Simulation ParameterDescriptionCommon Application/Output
Force Field A set of parameters describing the potential energy of the system.Examples include AMBER, GROMACS, and OPLS. mdpi.comacs.org The choice depends on the molecules being simulated.
Simulation Time The duration of the simulation.Typically ranges from nanoseconds (ns) to microseconds (μs) to capture relevant molecular motions. mdpi.comdntb.gov.ua
System Setup The molecule of interest (e.g., this compound) is placed in a simulation box, often with a solvent like water, under periodic boundary conditions. mdpi.comThis mimics the conditions of a bulk solution or biological environment.
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy.RMSD assesses the stability of the complex, while other analyses reveal specific interactions and dynamic behavior. researchgate.net

This table provides a general overview of MD simulation parameters. The specific application to this compound would depend on the reaction or interaction being studied.

The reactivity of this compound is dominated by the electronic structure and bonding characteristics of its sulfonyl fluoride (-SO₂F) group, specifically the sulfur-fluorine (S-F) bond. This moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions valued for their efficiency and specificity. acs.orgacs.org

The S(VI)-F bond is known for its remarkable stability under many conditions, including resistance to hydrolysis and oxidation, yet it can be readily activated for nucleophilic substitution under the right circumstances. acs.org This balance of stability and latent reactivity makes sulfonyl fluorides effective covalent modifiers in chemical biology. nih.gov

Computational studies provide deeper insight into the electronic nature of this bond. Key characteristics include:

Polarity and Strength : The S-F bond is highly polarized due to the high electronegativity of fluorine. Crystal structure analyses of related sulfonamides show S=O bond lengths around 1.43-1.44 Å and S-N bond lengths around 1.62 Å. nsf.gov While specific data for this compound is not present in the search results, these values provide context for the bonding around the sulfur atom.

LUMO Control : The reactivity of sulfonyl fluorides in SuFEx processes is often related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the sulfur atom. A lower LUMO energy generally corresponds to greater susceptibility to nucleophilic attack. nih.gov However, studies have also shown that steric and other electronic factors can modulate this reactivity, and LUMO energy alone is not always a perfect predictor of reaction rates. nih.govacs.org

Reaction Mechanism : The S-F bond participates in nucleophilic substitution reactions. Theoretical studies can discriminate between different pathways, such as a direct displacement of the fluoride ion or a mechanism involving an intermediate. nih.gov The presence of the pyrrolidine ring can influence the electronic properties of the sulfur center through inductive effects, thereby tuning the reactivity of the S-F bond compared to simple alkyl or aryl sulfonyl fluorides.

The following table summarizes the key characteristics of the sulfonyl fluoride moiety based on general findings.

PropertyDescriptionImplication for Reactivity
S(VI) Oxidation State The sulfur atom is in its highest oxidation state.Contributes to the stability of the group and its electrophilic nature.
S-F Bond A strong, polar covalent bond.Provides a balance of stability and "clickable" reactivity for SuFEx reactions. acs.orgwur.nl
S=O Bonds Two strong, polar double bonds.These bonds influence the geometry and electronic distribution of the sulfonyl group. Bond lengths are typically ~1.43 Å. nsf.gov
LUMO The lowest unoccupied molecular orbital, often centered on the sulfur atom.A primary site for nucleophilic attack; its energy level is a key factor in reactivity. nih.gov

Strategic Applications of Pyrrolidine 1 Sulfonyl Fluoride in Organic Synthesis

Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx chemistry, a cornerstone of modern click chemistry, relies on the robust yet selectively reactive nature of the sulfur(VI)-fluoride bond. This area of synthesis leverages the high stability of compounds like sulfonyl fluorides, which are generally resistant to oxidation, reduction, and strong acids, yet can be activated to react rapidly and specifically with nucleophiles. Pyrrolidine-1-sulfonyl fluoride, as a member of the sulfamoyl fluoride class, is a key participant in this chemistry. The reactions are known for being simple, often friendly to aqueous environments, and producing high yields with minimal need for purification.

In the context of SuFEx, this compound functions as a "hub" or a "connector." This concept refers to a molecule that serves as a central point from which to build out more complex structures in a modular fashion. The pyrrolidine-sulfonyl moiety can be readily linked to various molecular fragments through the activation of its S-F bond.

Sulfamoyl fluorides, the class to which this compound belongs, are considered a new generation of building blocks for SuFEx reactions. They provide a reliable and versatile connection point for assembling functionalized molecules. The inherent stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, with its connective potential "unlocked" only under specific SuFEx conditions. This latent reactivity is a critical feature of click chemistry, ensuring high orthogonality and chemoselectivity. The molecule's ability to link with diverse nucleophilic partners, such as phenols and amines, allows for the rapid generation of a library of compounds from a single, common core, demonstrating its utility as a powerful synthetic hub.

The success of SuFEx chemistry is heavily dependent on its high degree of selectivity, allowing for precise control over chemical transformations.

Chemoselectivity : SuFEx reactions are distinguished by their exceptional chemoselectivity. The sulfonyl fluoride group reacts preferentially with specific nucleophiles (e.g., silyl (B83357) ethers, amines) under catalytic conditions, while remaining inert to a wide range of other functional groups. This allows for the modification of complex molecules without the need for extensive use of protecting groups. Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides react cleanly to yield only sulfonylation products, avoiding side reactions.

Regioselectivity : In reactions involving molecules with multiple potential nucleophilic sites, SuFEx can exhibit high regioselectivity. For instance, in the modification of proteins, specific catalysts can enable the selective deprotonation and reaction of tyrosine residues over other nucleophilic amino acids like lysine (B10760008) or cysteine. In synthetic applications, the regioselectivity of reactions, such as the construction of isoxazoles using 1-bromoethene-1-sulfonyl fluoride, can be precisely controlled.

Stereoselectivity : SuFEx reactions can also be conducted with a high degree of stereocontrol. Methods have been developed for the stereoselective construction of enaminyl sulfonyl fluorides, achieving up to 100% stereoselectivity. Furthermore, the synthesis of chiral building blocks, such as chiral pyrrolidine-3-sulfonyl fluoride via 1,3-dipolar cycloaddition, introduces stereocenters that can be retained or influence subsequent transformations. The development of sulfonimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides, has also enabled enantiospecific SuFEx reactions.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues to build structure-activity relationships (SAR) without re-synthesizing the entire molecule from scratch.

The sulfonyl fluoride moiety is exceptionally well-suited for LSF due to its unique balance of stability and reactivity. A sulfonyl fluoride can be installed on a complex scaffold, which can then be subjected to SuFEx click chemistry to introduce a diverse array of functional groups. For example, a practical method involves converting sulfonamides, which are common in pharmaceuticals, into sulfonyl fluorides under mild conditions, enabling the LSF of densely functionalized molecules. This conversion into a more robust, bench-stable sulfonyl fluoride provides a versatile handle for further diversification. This strategy has been demonstrated in the modification of several biologically relevant compounds, showcasing its broad applicability.

Construction of Complex Molecular Architectures

This compound and related sulfonyl fluoride reagents are instrumental in building complex molecules, ranging from pyrrolidine-containing scaffolds to highly functionalized acyclic systems.

The primary application of this compound as a synthetic hub is its reaction with nucleophiles to form sulfonamides and sulfonates. These functional groups are prevalent in pharmaceuticals and agrochemicals.

Sulfonamides : this compound reacts with primary and secondary amines to furnish the corresponding pyrrolidine (B122466) sulfonamides. This transformation is a cornerstone of SuFEx chemistry and can be catalyzed by various bases. For example, cyclic

Annulation and Cyclization Reactions Utilizing this compound

The pyrrolidine ring fused with a sulfonyl group represents a significant structural motif in many biologically active compounds. Consequently, numerous synthetic methods focus on the construction of the 1-sulfonylpyrrolidine core through various cyclization and cycloaddition strategies. These methods are the primary context in which annulation and cyclization are discussed in relation to this scaffold.

Common approaches to synthesize the N-sulfonylpyrrolidine skeleton include [3+2] annulation reactions, where nitroalkenes react with azomethine ylides to form the pyrrolidine ring chim.it. Other notable methods involve the nickel-catalyzed intermolecular [3+2] cycloaddition of vinylcyclopropanes with imines and formal [3+2] cycloadditions between aziridines and alkenes catalyzed by manganese porphyrin complexes researchgate.net. A palladium-catalyzed cascade cyclization has also been reported where the oxygen atom of the N-sulfonyl group is proposed to stabilize an alkylpalladium intermediate, facilitating the formation of 4-methylene-3-arylmethylpyrrolidines organic-chemistry.org.

While these reactions are crucial for creating the N-sulfonylpyrrolidine structure, the available scientific literature does not extensively detail subsequent annulation or cyclization reactions where this compound itself acts as a foundational component for building more complex fused or spirocyclic systems. The focus remains primarily on the formation, rather than the further elaboration, of the core heterocyclic ring through these specific reaction types researchgate.net.

Catalytic and Promoter Roles in Organic Transformations

In the context of organic transformations, this compound and related sulfonyl fluorides predominantly function as electrophilic substrates rather than as catalysts or promoters. The inherent reactivity of the sulfur(VI)-fluoride (S-F) bond, while relatively stable compared to other sulfonyl halides, allows it to be a target for nucleophilic attack.

The reactivity of sulfonyl fluorides is often enhanced through the use of external catalytic systems. For instance, base-catalyzed activation is a common strategy. Organobases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols acs.org. More recently, nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been employed to facilitate the amidation of sulfonyl fluorides and fluorosulfates, proving highly effective even with sterically hindered substrates and at very low catalyst loadings scispace.comchemrxiv.org. In these cases, the catalyst activates the sulfonyl fluoride toward nucleophilic substitution, but the sulfonyl fluoride compound itself is consumed as a reactant in the process and does not participate in a catalytic cycle.

Therefore, while catalysis is central to the application of sulfonyl fluorides in synthesis, the role of this compound is that of a substrate being acted upon by a catalyst, not as a catalyst itself.

Development of Novel Reagents and Building Blocks

The pyrrolidine scaffold is a highly valued structural motif in modern drug discovery. Its non-planar, sp3-rich character provides superior three-dimensional spatial coverage compared to flat aromatic rings, which is advantageous for exploring pharmacophore space and achieving high binding affinity and selectivity nih.govresearchgate.net. When functionalized with a sulfonyl fluoride group, the pyrrolidine scaffold is transformed into a versatile building block for the development of novel reagents and complex molecular probes.

The sulfonyl fluoride moiety is recognized for its unique combination of stability and reactivity. It is relatively stable to hydrolysis but can react selectively with nucleophiles under specific conditions, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reactivity makes it an excellent handle for covalently modifying biological macromolecules or for linking molecular fragments.

Research has demonstrated the utility of cyclic sulfonyl fluorides in creating compact, multifunctional reagents. For example, cyclic alkenylsulfonyl fluorides, prepared via palladium-catalyzed sulfur dioxide insertion, can undergo a variety of orthogonal derivatization reactions. This allows the simple scaffold to be converted into a diverse library of more complex building blocks researchgate.net.

Table 1: Derivatization Reactions of a Cyclic Alkenylsulfonyl Fluoride Scaffold researchgate.net
Reaction TypeNucleophile/ReagentProduct TypeSignificance
Nucleophilic Substitution at SulfurPhenols, Pyrrolidine, AnilinesSulfonate Esters, SulfonamidesForms stable linkages for creating diverse molecular structures.
Conjugate AdditionThiols, ThiophenolsThioethersAdds functionality to the carbon framework of the ring.
Alkene HydrogenationH₂/PdSaturated Sulfonyl FluorideAccess to saturated scaffolds, increasing 3D complexity.
N-FunctionalizationPropargyl ChloroformateN-Alkynylated ProductIntroduces a handle for further "click" chemistry reactions.

The sulfonyl fluoride group also serves as an effective "warhead" in the design of targeted covalent inhibitors and chemical probes. By incorporating this group into a molecule designed to bind to a specific protein, researchers can achieve irreversible covalent labeling of nucleophilic amino acid residues such as histidine, lysine, or tyrosine in a protein's binding site nih.govrsc.org. This strategy has been used to develop highly potent and selective probes to study complex biological systems, such as the E3 ubiquitin ligase cereblon (CRBN) nih.govrsc.org. The development of these probes facilitates the discovery of new molecular glue degraders and expands the toolkit for chemical biology nih.gov.

Table 2: Examples of Sulfonyl Fluoride-Based Reagents and Probes
Reagent/Probe NameScaffold TypeApplicationReference
EM12-SFThalidomide-derivedCovalent probe for engaging a histidine residue in cereblon (CRBN). nih.govrsc.org
EM364-SFIsoindolinePotent covalent binder of CRBN, leading to the development of reversible molecular glues. nih.gov
Cyclic Alkenylsulfonyl FluoridesCyclohexene, TetrahydropyridineMultifunctional building blocks for synthesis and chemical biology. researchgate.net

The combination of the favorable geometric and physicochemical properties of the pyrrolidine ring with the versatile and tunable reactivity of the sulfonyl fluoride group makes this compound and its derivatives powerful tools for constructing novel and functionally complex molecules for medicinal chemistry and beyond nih.govresearchgate.net.

Structural Modulations and Reactivity Correlations of Pyrrolidine 1 Sulfonyl Fluoride Analogues

Synthesis and Chemical Behavior of Substituted Pyrrolidine-1-sulfonyl Fluorides

The synthesis of substituted pyrrolidine-1-sulfonyl fluorides can be achieved through various synthetic routes, with cycloaddition reactions being a prominent method for constructing the pyrrolidine (B122466) core. benthamdirect.comingentaconnect.com The introduction of substituents on the pyrrolidine ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its chemical behavior and reactivity.

One common strategy involves the reaction of a substituted pyrrolidine with sulfonyl fluoride-containing reagents. For instance, the synthesis of N-sulfonyl pyrrolidine-2,5-diones has been reported through a three-step sequence involving carbamoylation, sulfamoylation, and subsequent condensation with succinic anhydride. researchgate.net This method allows for the introduction of a variety of substituents on the nitrogen of the sulfamide, leading to a library of substituted N-sulfonyl pyrrolidine-2,5-diones. researchgate.net

The chemical behavior of substituted pyrrolidine-1-sulfonyl fluorides is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride (B91410) group. This group can react with a range of nucleophiles, a process central to its application in areas like chemical biology where it can covalently modify proteins. rsc.orgnih.gov The substituents on the pyrrolidine ring can modulate this reactivity. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its reactivity.

The table below summarizes the synthesis of various substituted 1-sulfonylpyrrolidines, highlighting the diversity of accessible structures.

Entry Reactants Reaction Type Product Reference
1Substituted Pyrrolidines + Chlorosulfonyl IsocyanateCarbamoylation-Sulfamoylation-CondensationN-sulfonyl pyrrolidine-2,5-diones researchgate.net
2N-tosylaziridines + Alkenes[3+2] CycloadditionSubstituted N-tosylpyrrolidines organic-chemistry.org
3Homopropargylic Sulfonamides + NucleophilesCyclization2,5-cis-disubstituted pyrrolidines researchgate.net

Influence of Ring Size and Heteroatom Substitution on Sulfonyl Fluoride Reactivity (Comparison with Piperidine-1-sulfonyl Fluoride, etc.)

The reactivity of the sulfonyl fluoride moiety is significantly influenced by the structure of the heterocyclic ring to which it is attached. Key factors include the ring size and the presence of additional heteroatoms. A direct comparison between pyrrolidine-1-sulfonyl fluoride (a five-membered ring) and piperidine-1-sulfonyl fluoride (a six-membered ring) illustrates the impact of ring size.

The bond angles and ring strain differ between five- and six-membered rings, which can affect the electronic environment of the exocyclic sulfonyl fluoride group. Generally, the smaller pyrrolidine ring may exhibit slightly different bond angles around the nitrogen atom compared to the piperidine (B6355638) ring, potentially influencing the orbital overlap and the electrophilicity of the sulfur center. While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, the subtle differences in ring geometry can lead to variations in their reaction kinetics with nucleophiles. nih.gov

The introduction of other heteroatoms into the ring structure would further modulate the reactivity. For example, the presence of an oxygen or another nitrogen atom within the ring could alter the electron density at the sulfonyl fluoride group through inductive and mesomeric effects, thereby tuning its reactivity.

The table below provides a comparison of key properties between pyrrolidine and piperidine, the parent heterocycles of the corresponding sulfonyl fluorides. These fundamental differences can be extrapolated to understand the behavior of their sulfonyl fluoride derivatives.

Property Pyrrolidine Piperidine Reference
Ring Size5-membered6-membered
ConformationEnvelope/TwistChair
Basicity (pKa of conjugate acid)~11.3~11.1

Note: The basicity values are for the parent amines and serve as an indicator of the nitrogen's electron-donating ability, which can influence the properties of the attached sulfonyl fluoride group.

Chiral Analogues and Their Applications in Asymmetric Synthesis

The introduction of chirality into the this compound scaffold opens up avenues for its use in asymmetric synthesis. Chiral pyrrolidine derivatives are well-established as effective organocatalysts and ligands in a multitude of enantioselective transformations. nih.gov

The synthesis of chiral this compound analogues can be achieved through several methods. One approach is the use of a 1,3-dipolar cycloaddition to create a chiral pyrrolidine-3-sulfonyl fluoride. researchgate.net Another strategy involves the enantioselective Hofmann-Löffler-Freytag reaction to produce chiral pyrrolidines, which can then be functionalized with a sulfonyl fluoride group. researchgate.net

These chiral analogues have found applications as catalysts in asymmetric reactions. For instance, chiral pyrrolidine sulfonamides have been developed as recyclable and reusable organocatalysts for highly enantioselective Michael addition reactions in water. acs.org The stereogenic centers on the pyrrolidine ring create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. The sulfonyl fluoride moiety itself can also be a site of chirality if the sulfur atom is rendered stereogenic, as in the case of some sulfonimidoyl fluorides, which have been used in stereospecific SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.govnih.gov

The following table showcases examples of chiral pyrrolidine analogues and their applications in asymmetric synthesis.

Chiral Analogue Synthetic Method Application Key Finding Reference
Chiral Pyrrolidine-3-sulfonyl Fluoride1,3-Dipolar CycloadditionBuilding block for chiral ligands/catalystsProvides access to pyrrolidines with a sulfonyl fluoride at the 3-position. researchgate.net
Chiral Pyrrolidine SulfonamideFrom chiral pyrrolidinesOrganocatalyst for Michael additionsRecyclable and reusable catalyst for enantioselective reactions in water. acs.org
Chiral Sulfonimidoyl FluoridesFrom sulfenamidesStereospecific SuFEx reactionsChirality at the sulfur center plays a critical role in selective protein ligation. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation

Multi-Nuclear NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the real-time progress of reactions involving pyrrolidine-1-sulfonyl fluoride (B91410) and for characterizing the structures of intermediates and products.

¹⁹F NMR for Reaction Progress and Product Formation: The presence of the fluorine atom in pyrrolidine-1-sulfonyl fluoride makes ¹⁹F NMR a particularly powerful technique. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing a clear and direct way to track the conversion of the starting material to its products. For instance, in reactions where the sulfonyl fluoride group is displaced or modified, the disappearance of the signal corresponding to the starting material and the appearance of new signals at different chemical shifts can be quantitatively monitored to determine reaction kinetics. In studies of the reaction of sulfonyl fluorides with nucleophiles, ¹⁹F NMR has been used to observe the consumption of the starting sulfonyl fluoride and the formation of the fluoride anion, providing insights into the reaction mechanism. nih.gov

Interactive Data Table: Representative NMR Data

NucleusCompoundChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzSolvent
¹Hα-BPVP5.47tripletCDCl₃/Methanol
¹Hα-BPVP3.71 - 3.18CDCl₃/Methanol
¹Hα-BPVP2.22 - 2.06CDCl₃/Methanol
¹Hα-BPVP12.73CDCl₃

Note: α-BPVP is a derivative containing a pyrrolidine (B122466) ring, illustrating typical chemical shifts for the pyrrolidine moiety. nih.gov

High-Resolution Mass Spectrometry for Pathway Elucidation and Identification of Transient Species

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying the elemental composition of molecules with high accuracy, enabling the elucidation of reaction pathways and the identification of short-lived intermediates.

By providing exact mass measurements, HRMS allows for the confident determination of the molecular formulas of reactants, products, and any observable intermediates. nih.govrsc.org This is particularly valuable in complex reaction mixtures where multiple products or byproducts may be formed. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information, helping to piece together the connectivity of the molecule and identify characteristic functional groups. researchgate.net For example, the loss of specific neutral fragments can indicate the presence of certain substructures within the parent ion. researchgate.net

The ability of HRMS to detect ions with high sensitivity makes it suitable for identifying transient species that may only exist for a short time in the reaction mixture. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the solution phase, increasing the chances of observing delicate intermediates before they decompose. rsc.orgnih.gov Two-dimensional Fourier transform ion cyclotron resonance mass spectrometry (2D FT-ICR MS) is an advanced technique that can differentiate the fragmentation patterns of various species within a sample, aiding in the determination of fragmentation mechanisms and providing insights into the structure of unknown ions. nih.gov

X-ray Crystallography of Key Intermediates or Derivatives for Structural Insights

X-ray crystallography provides unparalleled, definitive three-dimensional structural information about crystalline solids. When key intermediates or stable derivatives of reactions involving this compound can be crystallized, this technique offers precise bond lengths, bond angles, and conformational details.

This structural data is invaluable for understanding the steric and electronic properties of the molecules involved in a reaction. For instance, the crystal structure of a derivative, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed a nearly coplanar arrangement between the pyrrolidine and benzene (B151609) rings. eurjchem.com Similarly, the structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine showed specific gauche orientations of the N-C bonds of the pyrrolidine ring relative to the S-C bond. researchgate.net Such information can help to rationalize observed reactivity and selectivity.

Furthermore, X-ray crystallography can confirm the structure of reaction products, providing a solid point of reference for the interpretation of data from other analytical techniques. The crystal structures of various sulfonyl fluoride-containing compounds have been determined, confirming their molecular connectivity and providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. researchgate.netresearchgate.net

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful mechanistic tool used to determine whether a particular bond to an isotopically labeled atom is broken in the rate-determining step of a reaction.

By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), and then comparing the rate of the reaction with the unlabeled compound, valuable information about the transition state of the rate-limiting step can be obtained. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken during this step. The magnitude of the KIE can provide details about the geometry of the transition state.

While specific KIE studies on this compound are not extensively reported in the provided search results, the principle is broadly applicable to its reactions. For example, if a C-H bond adjacent to the sulfonyl group were to be broken in the rate-determining step of an elimination reaction, a significant primary deuterium (B1214612) KIE would be expected. The observation of a KIE has been used to gain mechanistic insights into the degradation of other complex molecules, demonstrating the utility of this method. nih.govnih.gov

Future Directions and Emerging Research Frontiers

Exploration of Untapped Reactivity Modalities

While pyrrolidine-1-sulfonyl fluoride (B91410) is recognized for its role in "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) reactions, researchers are actively exploring new reaction pathways. nih.govmdpi.com The sulfonyl fluoride group is known for its reactivity with a range of nucleophiles, enabling the labeling of multiple amino acid residues such as tyrosine, threonine, serine, lysine (B10760008), cysteine, and histidine. mdpi.com This inherent reactivity makes it a valuable tool for chemical biology and medicinal chemistry. mdpi.com

Future research is expected to delve into less conventional transformations. This includes investigating its participation in radical reactions, photoredox catalysis, and electrochemical synthesis to construct novel molecular architectures. researchgate.netresearchgate.netpurdue.edu The development of new catalytic systems could unlock previously inaccessible reaction pathways, expanding the synthetic utility of pyrrolidine-1-sulfonyl fluoride beyond its current applications.

Integration into Automated and High-Throughput Synthesis Platforms

The drive for efficiency in drug discovery and materials science has led to the increasing adoption of automated and high-throughput synthesis platforms. researchgate.net this compound is well-suited for these technologies due to its stability and predictable reactivity.

Researchers are developing methods to incorporate this compound into automated synthesis pipelines. researchgate.netsemanticscholar.org This includes its use in flow chemistry systems, which allow for continuous and controlled reactions, and in roboticized platforms capable of performing numerous reactions in parallel. researchgate.net The integration of this compound into these platforms will accelerate the discovery of new molecules with desired properties by enabling the rapid synthesis and screening of large compound libraries. researchgate.net

Interactive Data Table: Applications in Synthesis

Application AreaDescriptionKey Advantages
Automated RadiosynthesisUsed in the development of precursors for positron emission tomography (PET) imaging agents, allowing for selective radiofluorination and rapid deprotection under mild conditions. semanticscholar.orgAutomation compatibility, avoids manual handling of radioactive materials. semanticscholar.org
Nanoscale SynthesisEmployed in diversity-oriented nanoscale synthesis of complex molecules like iminopyrrolidines. researchgate.netEnables rapid generation of a large number of derivatives in a fully automated fashion. researchgate.net

Advancements in Sustainable and Scalable Production

As the applications of this compound expand, so does the need for sustainable and scalable production methods. cymitquimica.com Current research focuses on developing greener synthetic routes that minimize waste, use less hazardous reagents, and are economically viable for large-scale manufacturing.

Several promising strategies are being explored. These include one-pot syntheses from readily available starting materials like sulfonates or sulfonic acids, which simplifies the process and reduces purification steps. rsc.orgnih.gov Additionally, the use of electrochemistry and photoredox catalysis is being investigated as a means to achieve milder and more efficient synthesis. researchgate.netpurdue.edu The development of robust and cost-effective production methods will be crucial for the widespread adoption of this compound in industrial applications.

Interdisciplinary Research with Other Fields

The unique properties of this compound make it a valuable tool for interdisciplinary research, extending its reach beyond traditional organic synthesis.

In polymer chemistry , the sulfonyl fluoride moiety can be used as a versatile handle for polymer modification and the synthesis of novel materials with tailored properties. nih.gov Its ability to participate in efficient ligation reactions makes it ideal for creating well-defined polymer architectures. researchgate.net

In material science , this compound and its derivatives are being explored for the development of new functional materials. researchgate.net This includes the creation of advanced polymers, surface coatings, and electronic materials. The robust nature of the sulfonyl fluoride group allows for its incorporation into materials designed for demanding applications.

The continued exploration of this compound in these and other fields, such as chemical biology and drug discovery, is expected to lead to significant scientific advancements. researchgate.netresearchgate.netnih.gov

Q & A

Q. What are the critical safety protocols for handling pyrrolidine-1-sulfonyl fluoride in laboratory settings?

this compound requires strict adherence to safety measures due to its reactive sulfonyl fluoride group. Key protocols include:

  • Use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.
  • Storage away from heat sources and ignition points to prevent decomposition or combustion .
  • Work in a fume hood to avoid inhalation of vapors, with immediate access to emergency eyewash stations and showers.

Q. How can researchers confirm the structural identity of this compound derivatives?

Structural verification involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Analyze chemical shifts for the pyrrolidine ring (δ ~2.5–3.5 ppm) and sulfonyl fluoride group (δ ~120–130 ppm for ¹⁹F NMR) .
  • Infrared (IR) spectroscopy : Identify characteristic S=O stretching vibrations (~1350–1300 cm⁻¹) and S-F bonds (~800–750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for synthesizing sulfamate derivatives using this compound?

  • Solvent : Polar aprotic solvents like DMF or THF are preferred due to their ability to stabilize intermediates.
  • Catalysts : K₂CO₃ or similar bases enhance nucleophilic substitution reactions.
  • Temperature : Reactions typically proceed efficiently at 135°C, though lower temperatures (e.g., 80–100°C) may reduce side reactions .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl fluorides (e.g., piperidine-1-sulfonyl fluoride) in nucleophilic substitutions?

this compound exhibits moderate reactivity due to steric hindrance from its five-membered pyrrolidine ring. In contrast, piperidine-1-sulfonyl fluoride (six-membered ring) shows higher reactivity with aryl phenols under identical conditions, likely due to reduced steric constraints . Researchers should adjust reaction times or catalyst loadings when substituting analogous reagents.

Q. What methodologies can resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in biological assays (e.g., antimicrobial vs. kinase inhibition) may arise from:

  • Variability in assay conditions : Standardize pH, temperature, and cell lines (e.g., use human bladder epithelial cells for UPEC biofilm studies) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or X-ray crystallography for target engagement .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can computational modeling guide the optimization of this compound-based inhibitors?

  • Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., bacterial chaperone-usher pathways ).
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with inhibitory potency .
  • MD (Molecular Dynamics) simulations : Evaluate conformational stability of sulfonamide-protein complexes over nanosecond timescales .

Q. What strategies mitigate thermal degradation of this compound during long-term storage?

  • Storage conditions : Keep at 2–8°C in airtight, amber glass vials to prevent hydrolysis or photodegradation.
  • Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced decomposition .
  • Periodic QC checks : Monitor purity via HPLC every 3–6 months, using a C18 column and acetonitrile/water mobile phase .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound derivatives in anticancer studies?

  • Dose range : Test 0.1–100 µM concentrations based on IC₅₀ values from preliminary MTT assays.
  • Controls : Include a positive control (e.g., cisplatin) and vehicle control (e.g., DMSO ≤0.1%).
  • Endpoint measurements : Use flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What analytical techniques are critical for characterizing reaction intermediates in this compound syntheses?

  • LC-MS/MS : Track transient intermediates (e.g., sulfonamide anions) with high sensitivity.
  • In situ IR spectroscopy : Monitor real-time formation of S-O bonds during reactions .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How can researchers validate the selectivity of this compound derivatives for specific enzyme targets?

  • Panel screening : Test against related enzymes (e.g., kinases vs. proteases) to assess off-target effects.
  • Kinetic assays : Determine kcat/KM ratios to compare substrate specificity.
  • CRISPR-Cas9 knockouts : Use gene-edited cell lines to confirm target dependency .

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